3-[2-(4-ethylphenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one
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Overview
Description
3-[2-(4-ethylphenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C20H20O5 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.13107373 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Chitinase-3-like protein 1 (CHI3L1) . CHI3L1 is a secreted glycoprotein that is involved in various cellular processes such as inflammation, tissue remodeling, and tumor progression .
Mode of Action
The compound binds to the chitin-binding domain (CBD) of CHI3L1 , preventing the interaction between CHI3L1 and its receptor, Interleukin-13 receptor subunit alpha-2 (IL-13Rα2) . This inhibition disrupts the signaling pathway mediated by CHI3L1 .
Biochemical Pathways
The disruption of the CHI3L1-IL-13Rα2 interaction leads to the inhibition of the c-Jun N-terminal kinase (JNK)-Activator protein 1 (AP-1) signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Result of Action
The inhibition of the JNK-AP-1 signaling pathway by this compound results in the suppression of tumor growth and metastasis . Specifically, it has been shown to significantly inhibit lung metastasis in in vivo models .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Generally, factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its target.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[2-(4-ethylphenyl)-2-oxoethyl]-6,7-dimethoxy-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-4-12-5-7-13(8-6-12)15(21)11-17-14-9-10-16(23-2)19(24-3)18(14)20(22)25-17/h5-10,17H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQDWYINAVROCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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